2-(2-Methoxyphenyl)pyridine

Overview

Description

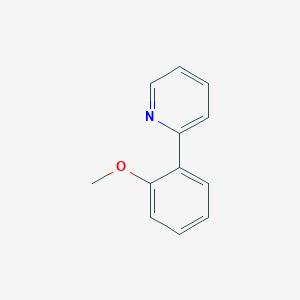

2-(2-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2-methoxyphenyl group at the second position

Mechanism of Action

Target of Action

2-(2-Methoxyphenyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, a key biochemical pathway in organic synthesis . This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the SM coupling reaction . This reaction is fundamental to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to have effects on cell function . For example, certain pyridine derivatives have been found to have anticancer properties

Molecular Mechanism

It has been suggested that certain pyridine derivatives can undergo pH-induced switching processes

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(2-Methoxyphenyl)pyridine over time in laboratory settings have not been reported. Related compounds have been found to have potent pH indicator properties, enabling both fluorescence intensity-based and ratiometric pH sensing .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied. Related compounds have been found to have dose-dependent antithrombotic efficacy .

Metabolic Pathways

Certain bacteria have been found to degrade pyridine, suggesting that this compound may also be metabolized by similar pathways .

Transport and Distribution

Related compounds have been found to be transported and distributed within cells via various mechanisms .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)pyridine can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of 2-bromopyridine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dioxane under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-Hydroxyphenyl)pyridine.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-(2-Hydroxyphenyl)pyridine.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Comparison with Similar Compounds

2-(2-Hydroxyphenyl)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Phenylpyridine: Lacks the methoxy group, leading to different chemical properties and reactivity.

2-(2-Chlorophenyl)pyridine: Contains a chlorine atom instead of a methoxy group, resulting in different electronic effects.

Uniqueness: 2-(2-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Biological Activity

2-(2-Methoxyphenyl)pyridine is a compound that has garnered attention for its potential biological activities. Its structure, featuring a pyridine ring substituted with a methoxyphenyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Formula : C12H11NO

Molecular Weight : 199.23 g/mol

Structure : The compound consists of a pyridine ring with a methoxy group attached to a phenyl group at the 2-position.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a lead compound in drug development. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit selective antimicrobial properties against pathogens such as Chlamydia trachomatis and other bacteria.

- Cytotoxic Effects : Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.

- Molecular Switching : The compound has been investigated for its ability to act as a molecular switch, which may have implications in drug design and materials science.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes.

- Cellular Interaction : It can interact with cellular components, influencing signaling pathways and cellular responses.

1. Antimicrobial Activity

A study evaluated the antichlamydial activity of various compounds based on the structure of this compound. The results indicated significant inhibition of C. trachomatis growth, with some derivatives showing enhanced selectivity and low toxicity towards mammalian cells .

| Compound | Activity Against C. trachomatis | Toxicity (IC50) |

|---|---|---|

| Compound A | Moderate (50 μg/mL) | Non-toxic |

| Compound B | High (25 μg/mL) | Non-toxic |

2. Cytotoxicity Studies

In vitro cytotoxicity assessments against several cancer cell lines revealed that some derivatives exhibited promising antiproliferative effects. For instance, compounds derived from this compound showed IC50 values ranging from 1 to 5 µM against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | Compound C | 3 |

| DU145 | Compound D | 4 |

| MBA-MB-231 | Compound E | 5 |

3. Molecular Switching

Research into the pH-induced switching properties of derivatives of this compound demonstrated their utility as molecular switches. The study utilized UV spectroscopy and quantum chemical calculations to show unidirectional rotational movement at the molecular level, suggesting applications in nanotechnology and materials science .

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPUBAVJUPMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282801 | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-89-1 | |

| Record name | 2-(2-Methoxyphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.